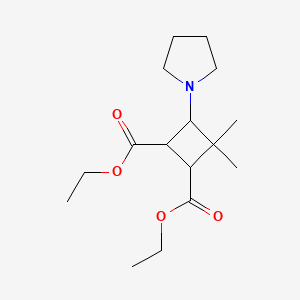
2-Bromo-1-(4-fluorophenoxy)-4-nitrobenzene
Descripción general
Descripción
“2-Bromo-1-(4-fluorophenoxy)-4-nitrobenzene” is a chemical compound. Based on its name, it likely contains a benzene ring with bromo, fluoro, nitro, and phenoxy substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including nitration, bromination, and the introduction of the fluoro-phenoxy group . The exact procedure would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure would be based on a benzene ring, a common structure in organic chemistry, with the various substituents attached at the 1, 2, and 4 positions .Chemical Reactions Analysis
The compound could potentially undergo various reactions, such as further substitution reactions or reactions involving the nitro group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Properties such as melting point, boiling point, and solubility would be determined by factors such as the size and shape of the molecule, the types of intermolecular forces present, and the specific functional groups in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Intermediate Compounds : 2-Bromo-1-(4-fluorophenoxy)-4-nitrobenzene serves as an intermediate compound in various chemical syntheses. For example, it has been used in the preparation of dofetilide, a medication for treating arrhythmia. This process involves the Williamson Reaction, where factors like reaction temperature, solvent, time, and proportion are critical (Zhai Guang-xin, 2006).
Polymer Solar Cells Enhancement : The compound has been used in polymer solar cells (PSCs) to improve device performance. Its addition results in a significant increase in power conversion efficiency, achieved by reducing excitonic recombination and enhancing excitonic dissociation at the donor–acceptor interface (Fu et al., 2015).
Radiochemical Synthesis : In radiochemistry, the compound has been utilized in the synthesis of radiochemicals like [18F]FP-β-CIT, highlighting its importance in the field of nuclear medicine and molecular imaging (Klok et al., 2006).
Industrial Applications
Preparation of Nitro Aromatic Ethers : The compound has been used in the industrial preparation of nitro aromatic ethers. Techniques such as ultrasound-assisted liquid-liquid multi-site phase-transfer catalysis have been employed to enhance the efficiency of the synthesis process (Harikumar & Rajendran, 2014).
Electrochemical Studies : It has played a role in electrochemical studies, particularly in understanding the reduction processes of compounds like nitrobenzene and 4-nitrophenol. These studies are crucial for advancing the field of electrochemistry, particularly in the development of new electroanalytical techniques and materials (Silvester et al., 2006).
Influence on Radiation-Induced Hydroxylation : Research has also explored its effect on the radiation-induced hydroxylation of various compounds. Such studies are significant in understanding the interaction of radiation with organic compounds, which has implications in fields like radiation chemistry and environmental science (Eberhardt, 1977).
Electrophilic Bromination Studies : Its use in electrophilic bromination studies, where it acts as a substrate for bromination reactions, is notable. These studies contribute to our understanding of reaction mechanisms in organic chemistry and aid in developing new synthetic methods (Sobolev et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-1-(4-fluorophenoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFNO3/c13-11-7-9(15(16)17)3-6-12(11)18-10-4-1-8(14)2-5-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESIIBDCXDWWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264969 | |
| Record name | 2-Bromo-1-(4-fluorophenoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-fluorophenoxy)-4-nitrobenzene | |
CAS RN |
477856-83-0 | |
| Record name | 2-Bromo-1-(4-fluorophenoxy)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477856-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(4-fluorophenoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Chlorophenyl)-[3-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]pyrazol-1-yl]methanone](/img/structure/B3037223.png)


![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3037231.png)
methanone](/img/structure/B3037233.png)



![3-chloro-N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B3037238.png)
![3-benzyl-5-[(2-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3037239.png)
![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B3037240.png)
![2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-1H-pyrrol-2-ylidene]propanedinitrile](/img/structure/B3037243.png)

